1-Benzyl-3,3-dimethylthiourea

Descripción

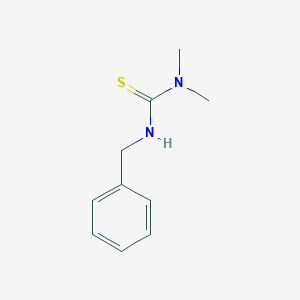

1-Benzyl-3,3-dimethylthiourea is a thiourea derivative with the molecular formula C₁₀H₁₄N₂S and a molecular weight of 194.29 g/mol (calculated from ). Its structure consists of a thiourea core (N–C(S)–N) substituted with a benzyl group at the N1 position and two methyl groups at the N3 position (Fig. 1). The compound has been cited in 10 patents and 8 literature studies, indicating its relevance in synthetic chemistry and material science applications . The InChIKey (XZGRYNLIECOIAV-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Propiedades

IUPAC Name |

3-benzyl-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGRYNLIECOIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357628 | |

| Record name | 1-benzyl-3,3-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-14-2 | |

| Record name | NSC157321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-3,3-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-1,1-DIMETHYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Thiourea derivatives, a class of compounds to which 1-benzyl-3,3-dimethylthiourea belongs, have been found to inhibit various enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche). These enzymes play crucial roles in carbohydrate metabolism and neurotransmission.

Mode of Action

Thiourea derivatives are known to interact with their target enzymes and inhibit their activity. This interaction could involve the formation of a reversible or irreversible complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction.

Biochemical Pathways

This compound, as a thiourea derivative, may affect several biochemical pathways. By inhibiting enzymes like α-amylase and α-glucosidase, it could impact carbohydrate metabolism. Inhibition of AChE and BuChE could affect neurotransmission, particularly in the cholinergic system. The downstream effects of these interactions could include altered glucose levels in the blood and changes in nerve signal transmission.

Pharmacokinetics

The solubility of a compound in water and organic solvents can influence its bioavailability

Result of Action

Based on the known effects of thiourea derivatives, potential outcomes could include changes in blood glucose levels and alterations in neurotransmission. The specific effects would depend on the concentration of the compound and the sensitivity of the individual’s biochemistry.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets. .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-3,3-dimethylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a potent scavenger of free radicals, thereby protecting cells from oxidative stress. The compound interacts with enzymes such as methionine synthase, where it impedes the enzyme’s inactivation by nitrous oxide . Additionally, this compound has been shown to reduce cellular injury associated with the production of hydroxyl radicals in several tissues .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing oxidative stress and preventing cellular damage. The compound has been observed to decrease brain edema and infarct size after middle cerebral artery occlusion, indicating its protective effects on neuronal cells . Furthermore, this compound affects cell signaling pathways by scavenging free radicals, which can alter gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with free radicals and biomolecules. The compound exerts its effects by scavenging hydroxyl radicals, thereby preventing oxidative damage to cells . It also interacts with enzymes such as methionine synthase, inhibiting its inactivation by nitrous oxide . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can reduce infarct volume by more than 50% when administered before middle cerebral artery occlusion . Its effects may diminish over time, as indicated by the lack of a lasting effect on infarct size after 7 days of recovery .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to abolish the righting reflex at intraperitoneal doses greater than 1.5 mg per gram of body weight . In rats, it decreases the minimum alveolar concentration (MAC) value for isoflurane in a dose-dependent fashion . High doses of this compound can be lethal, indicating the importance of careful dosage management in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a free radical scavenger suggests its involvement in pathways related to oxidative stress and cellular protection . Its interactions with enzymes such as methionine synthase further highlight its significance in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to scavenge free radicals suggests that it may be distributed to areas of high oxidative stress to exert its protective effects . Its localization and accumulation within specific cellular compartments are crucial for its function.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in areas of high oxidative stress allows it to effectively scavenge free radicals and protect cells from damage .

Actividad Biológica

1-Benzyl-3,3-dimethylthiourea (BDMTU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of BDMTU, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

BDMTU is classified as a thiourea derivative, characterized by the presence of a benzyl group and two methyl groups attached to the sulfur atom. The general synthesis involves reacting benzyl isothiocyanate with dimethylamine under acidic conditions, typically using hydroiodic acid as a catalyst. The reaction can be summarized as follows:

The biological activity of BDMTU is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and cellular signaling pathways. For instance, BDMTU may inhibit certain enzymes involved in metabolic pathways or interfere with receptor-ligand interactions, leading to various biological effects.

Antimicrobial Activity

Research has indicated that BDMTU exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Properties

BDMTU has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This property positions BDMTU as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of BDMTU, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Research Findings and Case Studies

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key thiourea derivatives and their structural distinctions:

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group in this compound enhances lipophilicity compared to benzoyl-containing analogs (e.g., ), which may improve membrane permeability in pharmaceutical contexts .

Electronic and Coordination Properties :

- Electron-donating groups (e.g., methyl in this compound) may stabilize metal complexes via inductive effects, as seen in ruthenium(III) catalysis .

- In contrast, electron-withdrawing groups (e.g., benzoyl in ) can enhance electrophilicity, favoring interactions with Lewis acidic metals .

Hydrogen Bonding and Solid-State Behavior :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.